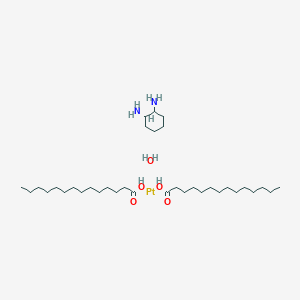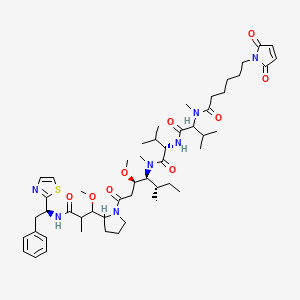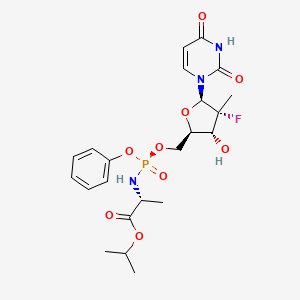
MP-513 (hydrobromide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MP-513 (hydrobromide), also known as Teneligliptin hydrobromide, is a potent and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, MP-513 (hydrobromide) increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MP-513 (hydrobromide) involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the prolylthiazolidine scaffold and the subsequent introduction of the piperazine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of MP-513 (hydrobromide) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
MP-513 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of MP-513 (hydrobromide).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of MP-513 (hydrobromide) with modified functional groups. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
MP-513 (hydrobromide) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibition and developing new inhibitors.
Biology: Investigated for its effects on cellular processes and signaling pathways related to glucose metabolism.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mecanismo De Acción
The mechanism of action of MP-513 (hydrobromide) involves the inhibition of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones such as GLP-1. By inhibiting DPP-4, MP-513 (hydrobromide) increases the levels of active GLP-1, which enhances insulin secretion from the pancreas and reduces blood glucose levels. This mechanism is crucial for its therapeutic effects in managing type 2 diabetes mellitus .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MP-513 (hydrobromide) include other DPP-4 inhibitors such as:
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin .
Uniqueness
MP-513 (hydrobromide) is unique due to its potent and long-lasting inhibitory effect on DPP-4. It has a high selectivity for DPP-4 over other related enzymes, which minimizes off-target effects and enhances its therapeutic efficacy. Additionally, its molecular structure allows for a stable and prolonged action, making it a valuable option for managing type 2 diabetes mellitus .
Propiedades
Fórmula molecular |
C23H34N6OS |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
methane;[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS.CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;1H4/t19-,20-;/m0./s1 |
Clave InChI |
XGGNJYIMTQPFIU-FKLPMGAJSA-N |
SMILES isomérico |
C.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
SMILES canónico |
C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B10800311.png)

![(14S,27S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800326.png)
![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B10800328.png)
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B10800333.png)
![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B10800342.png)



![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10800373.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10800377.png)
![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B10800388.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[(4R)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B10800390.png)
![potassium;[(1R,2S)-1-[[(1R,18R,20R,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B10800396.png)
